Glicentin (1-16)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicentin (1-16) is a peptide hormone that is produced by the intestinal L-cells. It is a derivative of proglucagon, which is also the precursor of other hormones like glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). Glicentin (1-16) is known to have various biological effects, including regulating glucose homeostasis and food intake.
Mecanismo De Acción
Glicentin (Glicentin (1-16)) exerts its biological effects through binding to the G protein-coupled receptor, GLP-1 receptor (GLP-1R). Upon binding, Glicentin (Glicentin (1-16)) activates the GLP-1R signaling pathway, which leads to the stimulation of insulin secretion and inhibition of glucagon secretion. Glicentin (Glicentin (1-16)) also activates the satiety center in the brain, leading to a decrease in food intake.
Biochemical and Physiological Effects
Glicentin (Glicentin (1-16)) has various biochemical and physiological effects, including regulating glucose homeostasis, food intake, and inflammation. It stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glicentin (Glicentin (1-16)) in lab experiments is its high purity and yield when synthesized using SPPS or solution-phase peptide synthesis. Another advantage is its specificity for the GLP-1R, which allows for the study of the GLP-1R signaling pathway. However, one limitation is its short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of Glicentin (Glicentin (1-16)). One direction is the development of Glicentin (Glicentin (1-16)) analogs with longer half-lives and higher potency. Another direction is the study of the effects of Glicentin (Glicentin (1-16)) on other physiological systems, such as the cardiovascular and immune systems. Additionally, the therapeutic potential of Glicentin (Glicentin (1-16)) in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion
Glicentin (Glicentin (1-16)) is a peptide hormone that has various biological effects, including regulating glucose homeostasis and food intake. It exerts its effects through binding to the GLP-1R and activating the GLP-1R signaling pathway. Glicentin (Glicentin (1-16)) has potential therapeutic applications in the treatment of obesity, diabetes, and inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and therapeutic potential of Glicentin (Glicentin (1-16)).
Métodos De Síntesis
Glicentin (Glicentin (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the condensation of amino acids in solution. Both methods have been used to synthesize Glicentin (Glicentin (1-16)) with high purity and yield.
Aplicaciones Científicas De Investigación
Glicentin (Glicentin (1-16)) has been studied extensively for its potential therapeutic applications. It has been shown to regulate glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. In addition, Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
Propiedades
Número CAS |
104504-00-9 |
---|---|
Fórmula molecular |
C78H127N25O27 |
Peso molecular |
1847 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
Clave InChI |
DANBVNZJGPTATL-MDXNAHIXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Otros números CAS |
104504-00-9 |
Secuencia |
RSLQNTEEKSRSFPAP |
Sinónimos |
glicentin (1-16) proglucagon (1-16) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.